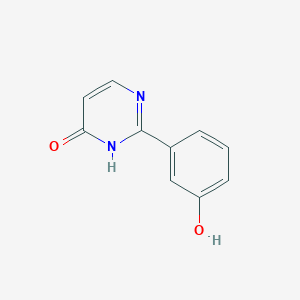
2-(3-Hydroxyphenyl)-3,4-dihydropyrimidin-4-one
Übersicht
Beschreibung
The compound “2-(3-Hydroxyphenyl)-3,4-dihydropyrimidin-4-one” is a pyrimidine derivative. Pyrimidines are aromatic heterocyclic organic compounds similar to pyridine and benzene, with two nitrogen atoms at positions 1 and 3 of the six-member ring . The hydroxyphenyl group suggests the presence of a phenol group, which consists of a hydroxyl group (-OH) bonded directly to an aromatic hydrocarbon group .
Synthesis Analysis
While specific synthesis methods for this compound are not available, pyrimidine derivatives can be synthesized through several methods. For instance, one method involves the reaction of protected 1,2-diamines with 2-bromoethyldiphenylsulfonium triflate under basic conditions .Molecular Structure Analysis
The molecular structure of this compound can be inferred from its name. It likely contains a pyrimidine ring, which is a six-membered ring with two nitrogen atoms and four carbon atoms. Attached to this ring at the 2-position is a 3-hydroxyphenyl group, which is a phenyl group (a ring of six carbon atoms) with a hydroxyl group attached at the 3-position .Wissenschaftliche Forschungsanwendungen
Antioxidant Properties and DNA Protection
Phenyl and ferrocenyl groups in dihydropyrimidines (DHPMs), including 3,4-dihydropyrimidin-2(1H)-one (-thione) variants, have shown significant effects in protecting DNA against oxidation. The antioxidant abilities of DHPMs with CS bonds are notably higher than those containing CO, with the phenolic hydroxyl group and CS bond exhibiting similar effects on antioxidant capacities. Notably, the ferrocenyl group greatly enhances the antioxidant capacities of DHPMs (Wang & Liu, 2014).
Synthesis and Therapeutic Applications
Research focused on synthesizing 3,4-dihydropyrimidin-2(1H)-ones under environmentally friendly conditions has been significant. These compounds, including derivatives of 3,4-dihydropyrimidin-2(1H)-ones, are important intermediates with therapeutic and pharmacological properties. The process is performed in aqueous media, aligning with the requirements of pharmaceutical chemistry (Kęciek et al., 2020).
Anticancer Potential
Studies on 3,4-dihydropyrimidin-2(1H)-one compounds (DHPMs) have identified their extensive biological activities, particularly in anticancer research. The selective alkylation of N1 in DHPMs and the introduction of specific aryl chains have been linked to anti-proliferative potency. This research has implications for designing novel anti-tumor drugs, especially for treating conditions like glioma (Liu et al., 2019).
Anti-Inflammatory and Analgesic Effects
Pyrimidine derivatives, including 3,4-dihydropyrimidin-2(1H)-ones, have been synthesized and evaluated for their anti-inflammatory and analgesic activities. The nature of the substituents plays a significant role in these activities, with certain pyrimidine derivatives showing potent effects (Muralidharan et al., 2019).
Catalytic Synthesis
The synthesis of 3,4-dihydropyrimidin-2(1H)-one derivatives using layered α-zirconium sulfophenylphosphonate as a recyclable heterogeneous catalyst under solvent-free conditions has been explored. This method utilizes various classes of reagents and highlights the compound's utility in organic synthesis (Rosati et al., 2011).
Structural Variants and Biological Activity
The synthesis and evaluation of C-5-substituted analogs of 3,4-dihydropyrimidin-2-ones have been extensively reviewed, showing their importance as a scaffold in organic synthesis and the development of therapeutic agents. The introduction of various groups significantly increased their biological activity (Rathwa et al., 2018).
Eigenschaften
IUPAC Name |
2-(3-hydroxyphenyl)-1H-pyrimidin-6-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N2O2/c13-8-3-1-2-7(6-8)10-11-5-4-9(14)12-10/h1-6,13H,(H,11,12,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AHJODUGRMODXIX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)O)C2=NC=CC(=O)N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-Hydroxyphenyl)-3,4-dihydropyrimidin-4-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



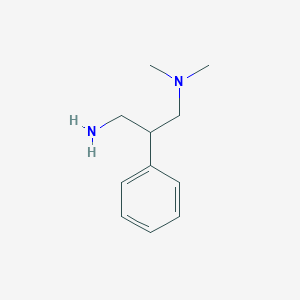
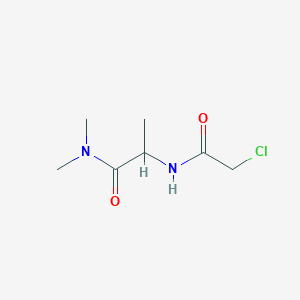

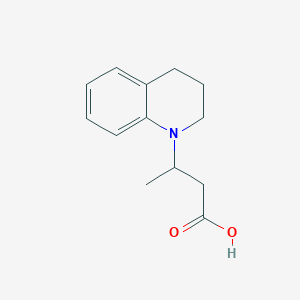

![5-Chloro-6-{[1-(pyridin-3-yl)ethyl]amino}pyridine-3-carboxylic acid](/img/structure/B1371095.png)
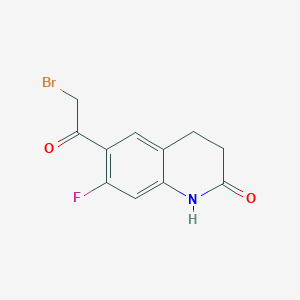

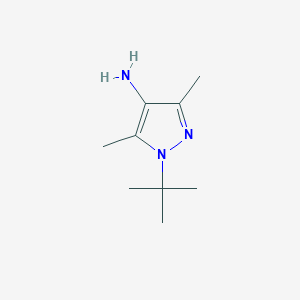
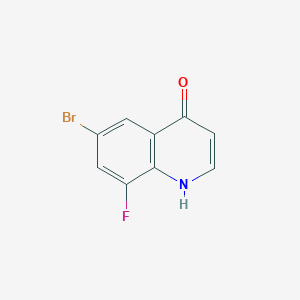
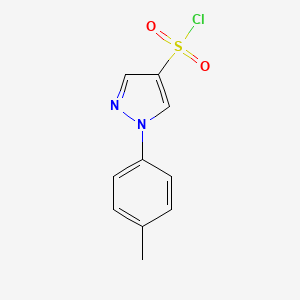
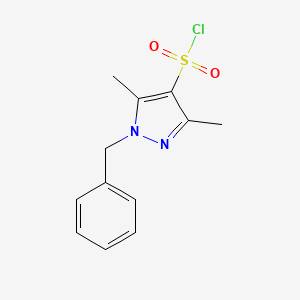
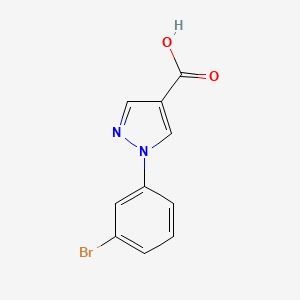
![1-{3-Fluoro-4-[methyl(pyridin-2-ylmethyl)amino]phenyl}ethan-1-ol](/img/structure/B1371107.png)